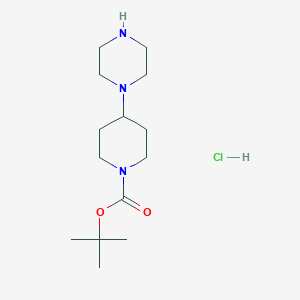

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYGSFPZGUVWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590458 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205059-39-8 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205059-39-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride, a key building block in medicinal chemistry. This document covers its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and use, and its applications in drug discovery, particularly as a versatile scaffold for synthesizing compounds targeting various receptors.

Chemical and Physical Properties

This compound is a mono-Boc-protected piperazine derivative, where the Boc (tert-butoxycarbonyl) group serves as a protecting group, allowing for selective functionalization at the free secondary amine of the piperazine ring.

| Property | Value |

| CAS Number | 205059-39-8[1] |

| Synonyms | tert-butyl 4-(1-piperazinyl)-1-piperidinecarboxylate hydrochloride |

| Molecular Formula | C₁₄H₂₈ClN₃O₂[1][2] |

| Molecular Weight | 305.84 g/mol [1][2] |

| Appearance | Off-white solid (based on related compounds)[3] |

| Storage | 2-8°C |

| Purity | Typically ≥99% |

Safety Information

It is essential to handle this compound in a well-ventilated area and with appropriate personal protective equipment.

| Safety Information | Details |

| Signal Word | Warning[2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1-(1-Boc-piperidin-4-yl)piperazine and its subsequent deprotection.

3.1. Synthesis of 1-(1-Boc-piperidin-4-yl)piperazine

A common method for synthesizing the core structure is through reductive amination. This process involves the reaction of a ketone with an amine in the presence of a reducing agent.

-

Materials:

-

N-Boc-piperidin-4-one

-

1-Boc-piperazine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve N-Boc-piperidin-4-one (1.0 equivalent) and 1-Boc-piperazine (1.1 equivalents) in dichloromethane.

-

Stir the mixture at room temperature for approximately 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography to yield pure 1-(1-Boc-piperidin-4-yl)piperazine.

-

3.2. Formation of the Hydrochloride Salt

-

Materials:

-

1-(1-Boc-piperidin-4-yl)piperazine

-

Saturated solution of hydrogen chloride (HCl) in methanol or dioxane

-

Methanol or dioxane

-

-

Procedure:

-

Dissolve the purified 1-(1-Boc-piperidin-4-yl)piperazine in a minimal amount of methanol or dioxane.

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of HCl in methanol or dioxane dropwise while stirring.

-

A white solid should precipitate out of the solution.

-

Continue stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[4]

-

Filter the precipitate, wash it with cold anhydrous methanol, and dry it under a vacuum to obtain this compound.[4]

-

3.3. Boc Deprotection Protocol

To utilize the protected piperazine nitrogen in subsequent reactions, the Boc group must be removed. This is typically achieved under acidic conditions.

-

Materials:

-

This compound

-

6N Hydrochloric Acid (HCl)

-

Methanol or dioxane

-

Solid potassium hydroxide (KOH) or saturated sodium bicarbonate solution

-

Ethyl acetate or dichloromethane

-

-

Procedure:

-

Dissolve the Boc-protected compound (1.0 equivalent) in methanol or dioxane.[5]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of 6N HCl (e.g., 10-20 equivalents).[5]

-

Stir the reaction at 0°C for 2-3 hours, then allow it to warm to room temperature and continue stirring for 12-20 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the resulting hydrochloride salt by adding a base (e.g., solid KOH or saturated NaHCO₃ solution) until the pH is basic (pH > 10).[5]

-

Extract the deprotected product with an organic solvent like ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free piperazine derivative.[5]

-

Diagrams and Workflows

4.1. Synthesis Workflow

Caption: Synthetic workflow for this compound.

4.2. Boc Deprotection Workflow

Caption: Experimental workflow for Boc deprotection.

4.3. Application in GPCR Signaling

Derivatives of 1-(1-Boc-piperidin-4-yl)piperazine are often designed as ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[6][7]

References

- 1. scbt.com [scbt.com]

- 2. 205059-39-8|this compound| Ambeed [ambeed.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]

The Versatile Building Block: A Technical Guide to 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a piperidine ring, a piperazine ring, and a tert-butyloxycarbonyl (Boc) protecting group, offers a versatile scaffold for the synthesis of complex molecules with a wide range of biological activities. The strategic placement of the Boc group on one of the piperazine nitrogens allows for selective functionalization at the other available nitrogen atoms, making it an invaluable intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of its primary applications, experimental protocols for its use, and its role in the synthesis of compounds targeting key signaling pathways implicated in disease.

Core Applications in Drug Discovery

The principal application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperazine and piperidine moieties are prevalent structural motifs in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1]

Derivatives of this compound have shown significant affinity for various neurotransmitter receptors, most notably dopamine and serotonin receptors. This makes it a crucial starting material for the development of:

-

Antipsychotic Agents: The 1-(piperidin-4-yl)piperazine core is a key pharmacophore in the design of ligands for the dopamine D2 receptor, a primary target for antipsychotic medications.[1]

-

Neurological Disorder Therapeutics: By modifying the core structure, researchers can develop ligands with dual affinities for multiple receptors, such as dopamine D2 and serotonin 5-HT1A receptors, which is a common strategy for developing atypical antipsychotics with improved side-effect profiles.

-

Anti-inflammatory and Antimicrobial Agents: The versatile nature of the piperidine and piperazine rings allows for their incorporation into a diverse range of molecules with potential anti-inflammatory and antimicrobial properties.

Synthetic Utility and Experimental Protocols

The synthetic utility of this compound lies in the ability to selectively deprotect and functionalize the different nitrogen atoms. The Boc group can be readily removed under acidic conditions to liberate the piperazine nitrogen, which can then undergo various coupling reactions. Alternatively, the piperidine nitrogen can be functionalized first, followed by deprotection and further modification of the piperazine ring.

Key Synthetic Transformations

Two of the most common synthetic transformations involving 1-(1-Boc-piperidin-4-yl)piperazine are N-alkylation and reductive amination. These reactions allow for the introduction of a wide variety of substituents to the piperazine or piperidine nitrogen, leading to the generation of large and diverse chemical libraries for drug screening.

Representative Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the N-alkylation of the piperazine nitrogen of 1-(1-Boc-piperidin-4-yl)piperazine (after deprotection of the hydrochloride salt) with an alkyl halide.

Materials:

-

1-(1-Boc-piperidin-4-yl)piperazine

-

Alkyl halide (e.g., 1-bromo-4-chlorobutane)

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent (e.g., Acetonitrile, CH₃CN)

Procedure:

-

To a solution of 1-(1-Boc-piperidin-4-yl)piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

| Reactant | Molar Ratio | Typical Solvent | Typical Base | Reaction Time | Typical Yield |

| 1-(1-Boc-piperidin-4-yl)piperazine | 1.0 | Acetonitrile | K₂CO₃ | 12-24 h | 70-90% |

| Alkyl Halide | 1.1 |

Table 1: Representative quantitative data for the N-alkylation of 1-(1-Boc-piperidin-4-yl)piperazine.

Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of this compound, the following diagrams visualize a representative synthetic workflow and a key biological signaling pathway targeted by its derivatives.

Synthetic Workflow: Synthesis of an Aripiprazole Analog

The following diagram illustrates a plausible synthetic workflow for the preparation of an analog of the atypical antipsychotic aripiprazole, starting from 1-(1-Boc-piperidin-4-yl)piperazine.

Caption: Synthetic workflow for an aripiprazole analog.

Biological Signaling Pathway: Dopamine D2 Receptor Signaling in Schizophrenia

Derivatives of 1-(1-Boc-piperidin-4-yl)piperazine often act as antagonists or partial agonists at the dopamine D2 receptor. The hyperactivation of this pathway is implicated in the positive symptoms of schizophrenia. The following diagram illustrates a simplified dopamine D2 receptor signaling cascade.

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse array of biologically active molecules. Its strategic design allows for controlled and selective chemical modifications, making it an indispensable tool for medicinal chemists. The ability to readily generate derivatives that target key receptors, such as the dopamine D2 receptor, underscores its importance in the ongoing quest for novel therapeutics for neurological and psychiatric disorders. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and scientists working in the field of drug development.

References

chemical properties of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride

An In-Depth Technical Guide to the Chemical Properties of 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 205059-39-8). This bifunctional molecule, incorporating a Boc-protected piperidine and a piperazine moiety, is a valuable building block in medicinal chemistry. The information presented herein, including quantitative data, experimental protocols, and process diagrams, is intended to support research and development activities.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which allows for selective reactions at the piperazine nitrogens. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 205059-39-8 | [1] |

| Molecular Formula | C₁₄H₂₈ClN₃O₂ | [1][2] |

| Molecular Weight | 305.85 g/mol | [1] |

| Synonyms | tert-butyl 4-(1-piperazinyl)-1-piperidinecarboxylate hydrochloride | |

| Appearance | Crystalline solid | [3][4] |

| Purity | Typically ≥95-99% |

| InChI Key | AOYGSFPZGUVWJN-UHFFFAOYSA-N |[2] |

Table 2: Solubility and Stability

| Property | Description | Source(s) |

|---|---|---|

| Solubility | The free base is generally soluble in organic solvents such as ethanol, methanol, and dichloromethane. The hydrochloride salt is expected to have enhanced solubility in water and polar protic solvents. | [4][5] |

| Stability | Stable under recommended storage conditions. | [6] |

| Storage | Store in a dry, cool (2-8°C), and well-ventilated place in a tightly sealed container. | [6][7] |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. |[6][7] |

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the formation of the free base followed by conversion to its hydrochloride salt. The presence of the Boc group is critical, enabling regioselective functionalization.

Caption: General synthesis workflow for the target compound.

A key reaction involving this molecule is the deprotection of the Boc group to liberate the secondary amine on the piperidine ring. This is typically achieved under acidic conditions.

Experimental Protocols

The following are generalized experimental protocols relevant to the synthesis and modification of this compound.

Protocol 1: Synthesis of the Hydrochloride Salt

This protocol outlines the final step of converting the free base to its hydrochloride salt.

-

Dissolution: Dissolve the intermediate free base, 1-(1-Boc-piperidin-4-yl)piperazine, in a suitable solvent such as methanol or diethyl ether.[8]

-

Acidification: At room temperature or 0°C, slowly add a saturated solution of hydrogen chloride (HCl) in the chosen solvent (e.g., methanol) dropwise to the stirring solution.[8]

-

Precipitation: Continue stirring for several hours. A white solid precipitate of the hydrochloride salt will typically form.[8]

-

Isolation: Collect the solid product by filtration.

-

Washing & Drying: Wash the filter cake with the anhydrous solvent (e.g., methanol) and dry the product under vacuum at a moderate temperature (e.g., 50°C) to yield the final this compound.[8]

Protocol 2: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the piperidine nitrogen for further functionalization.

Caption: Experimental workflow for Boc-group deprotection.

-

Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in a suitable solvent like methanol or dioxane.[9]

-

Acidification: Cool the solution to 0°C in an ice bath and slowly add an excess of strong acid, such as 6N hydrochloric acid (10-20 equivalents).[9][10]

-

Reaction: Stir the mixture, allowing it to slowly warm to room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

-

Neutralization: Upon completion, concentrate the mixture under reduced pressure. Basify the aqueous phase by adding a solid base like potassium hydroxide (KOH) or a saturated sodium bicarbonate (NaHCO₃) solution to achieve a pH > 10.[9][10]

-

Extraction: Extract the deprotected free base product with an appropriate organic solvent (e.g., ethyl acetate).[9][10]

-

Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the final product.[9][10]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][11] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][11] |

| Specific target organ toxicity | H335: May cause respiratory irritation |[2][11] |

Handling Recommendations:

-

Handle in accordance with good industrial hygiene and safety practices.[7]

-

Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[6][7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[6]

Caption: Relationship between the compound and its derivatives.

This document is intended for informational purposes for qualified professionals and does not constitute a warranty or quality specification. All users should confirm product identity and purity and adhere to all safety guidelines.

References

- 1. scbt.com [scbt.com]

- 2. 205059-39-8|this compound| Ambeed [ambeed.com]

- 3. 1-Boc-4-(piperidin-4-yl)-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 4. caymanchem.com [caymanchem.com]

- 5. petalheadexim.com [petalheadexim.com]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. jgtps.com [jgtps.com]

- 11. lifechempharma.com [lifechempharma.com]

A Technical Guide to Key Intermediates in the Synthesis of Piperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing as a core component in numerous FDA-approved drugs.[1][2] Its prevalence is due to the unique physicochemical properties conferred by its two opposing nitrogen atoms, which can enhance target affinity, water solubility, and oral bioavailability.[1][3] The synthesis of piperazine derivatives is a cornerstone of modern drug discovery, and the strategic use of key intermediates is crucial for achieving molecular diversity and optimizing synthetic efficiency. This guide provides an in-depth overview of the most important intermediates, their synthesis, and their application in constructing complex piperazine-based molecules.

N-Monoprotected Piperazines: The Gateway to Selective Functionalization

The primary challenge in the functionalization of piperazine is achieving selective mono-substitution, as the two nitrogen atoms have similar reactivity, often leading to mixtures of di-substituted products.[4] The most effective strategy to overcome this is the use of a mono-protected piperazine intermediate.

1.1. 1-Boc-Piperazine: The Workhorse Intermediate

1-(tert-butoxycarbonyl)piperazine, or 1-Boc-piperazine, is arguably the most critical and widely used intermediate in piperazine chemistry.[5] The Boc (tert-butoxycarbonyl) group effectively "masks" one nitrogen, allowing the other to be selectively functionalized via N-alkylation or N-arylation. The Boc group is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.

Data Presentation: Synthesis of 1-Boc-Piperazine

Several methods exist for the synthesis of 1-Boc-piperazine, with significant variations in yield and process efficiency.

| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity | Reference(s) |

| Traditional Method | Anhydrous Piperazine | Di-tert-butyl carbonate (Boc)₂O | Toluene | Low (unspecified) | Requires extensive purification | [6][7] |

| Salt Formation Method | Piperazine | Acetic Acid, (Boc)₂O | Not specified | Improved selectivity | - | [7] |

| Diethylamine Route | Diethylamine | Chlorinating agent, (Boc)₂O, Ammonia | Not specified | > 93.5 | Superior | [6][7] |

| Formic Acid Method | Piperazine | (Boc)₂O, Formic Acid, Acetamidine HCl | Methanol/Water | 98.6 | High | [8] |

Experimental Protocol: High-Yield Synthesis of 1-Boc-Piperazine (Formic Acid Method) [8]

-

Preparation: To a 500 mL three-necked flask, add 10.3 g (0.12 mol) of piperazine. Add 150 mL of methanol and 150 mL of water and stir until the piperazine is completely dissolved.

-

Salt Formation: Add 11.0 g (0.21 mol) of formic acid and stir the mixture for 30 minutes.

-

Reaction: Sequentially add 0.11 g (0.0012 mol) of acetamidine hydrochloride catalyst and 8.73 g (0.04 mol) of di-tert-butyl dicarbonate.

-

Stirring: Stir the reaction mixture at room temperature for 2 hours.

-

Monitoring & Workup: Monitor the reaction completion using Gas Chromatography (GC). Upon completion, concentrate the reaction solution to recover the solvent.

-

Purification: The target product is obtained by distillation under reduced pressure, collecting the fraction at 165-175°C / 5 mmHg. This method yields the product in 98.6% yield.

Visualization: Synthetic Workflow for Mono-N-Functionalization

Caption: Workflow for selective mono-functionalization of piperazine via the 1-Boc-piperazine intermediate.

N-Arylpiperazines: Core Scaffolds in CNS-Targeting Drugs

The N-arylpiperazine moiety is a pharmacophore present in a vast number of drugs, particularly those targeting the central nervous system (CNS), such as antidepressants and antipsychotics.[9][10] The most powerful and versatile method for their synthesis is the Palladium-catalyzed Buchwald-Hartwig amination.

2.1. Buchwald-Hartwig Amination

This cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine—in this case, 1-Boc-piperazine.[11][12] The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[11][13]

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table summarizes representative conditions for the coupling of 1-Boc-piperazine with various aryl bromides.

| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu | Toluene | 80 | 18 | 95 | [11] |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 24 | 92 | [11] |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 | [11] |

| 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 75 | [11] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [11]

-

Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the addition of the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand, often as a pre-mixed solution.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-N'-Boc-piperazine.

Visualization: Simplified Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for Palladium-catalyzed Buchwald-Hartwig amination.

Diketopiperazines: Chiral Scaffolds and Piperazine Precursors

2,5-Diketopiperazines (DKPs) are cyclic dipeptides formed from the condensation of two α-amino acids.[14][15] They are not only biologically active scaffolds in their own right but also serve as crucial intermediates for the synthesis of C-substituted piperazines.[16][17] Reduction of the two amide carbonyls in the DKP ring affords the corresponding piperazine derivative, often with preserved stereochemistry.[1]

3.1. Synthesis and Reduction

DKPs are most commonly synthesized by the cyclization of a linear dipeptide, which can be formed using standard peptide coupling methods.[14] Solid-phase synthesis is particularly effective, where a dipeptide is cleaved from the resin in a manner that promotes intramolecular cyclization.[16]

Experimental Protocol: Solid-Phase DKP Synthesis and Cleavage [16]

-

Resin Loading: An N-Fmoc protected amino acid is loaded onto a suitable solid-phase resin (e.g., Wang resin).

-

First Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: The next N-Fmoc protected amino acid is coupled to the resin-bound amino acid using a coupling agent like HBTU or DIC.

-

Second Deprotection: The Fmoc group of the second amino acid is removed with piperidine in DMF. This deprotection often initiates spontaneous cyclization.

-

Cyclative Cleavage: The resin-bound dipeptide is treated with a mild acid (e.g., acetic acid) or heated, which facilitates intramolecular aminolysis. The N-terminus of the dipeptide attacks the ester linkage to the resin, releasing the DKP into solution.

-

Purification: As only the cyclized product is cleaved, the resulting DKP is often of high purity (>95%) after simple filtration and solvent evaporation.

Visualization: DKP as a Piperazine Precursor

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. benchchem.com [benchchem.com]

- 12. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of tert-Butoxycarbonyl (Boc)-Protected Piperazines in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties—including high aqueous solubility, tunable basicity, and a conformationally flexible yet stable structure—allow it to serve as a versatile linker and pharmacophore.[1][3] However, the symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a significant synthetic challenge. This guide details the critical role of the tert-butoxycarbonyl (Boc) protecting group in overcoming this challenge, enabling the precise and differential functionalization of the piperazine core, a pivotal step in the synthesis of countless therapeutic agents.

The Strategic Importance of the Boc Protecting Group

The direct, selective monosubstitution of piperazine is often inefficient, leading to mixtures of mono- and di-substituted products that are difficult to separate.[4] The introduction of a protecting group on one of the nitrogen atoms is the most widely used and effective strategy to ensure selective functionalization.[4] Among the various protecting groups, the Boc group is preeminent due to its ideal balance of stability and lability.

Key Advantages of Boc Protection:

-

Robust Stability: The Boc group is stable under a wide range of reaction conditions, including basic, reductive, and oxidative environments, allowing for extensive modification of the unprotected nitrogen and other parts of the molecule.[5]

-

Orthogonal Deprotection: It is readily and cleanly cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), without affecting other common protecting groups like Fmoc or Cbz.[5] This orthogonality is fundamental to complex, multi-step synthetic strategies.

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of intermediates in common organic solvents, facilitating reactions and purification.

The resulting mono-Boc-piperazine is a uniquely valuable building block. One nitrogen is transformed into a non-nucleophilic, non-basic carbamate, while the other remains a reactive secondary amine, poised for a wide array of chemical transformations.

Synthetic Utility and Key Transformations

Mono-Boc-piperazine is a versatile intermediate for introducing the piperazine moiety into target molecules through various carbon-nitrogen bond-forming reactions.

-

Nucleophilic Substitution & Arylation: The free secondary amine of Boc-piperazine readily participates in SNAr reactions with activated aryl halides, a common step in the synthesis of kinase inhibitors and other targeted therapies.[6]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a highly effective method for N-alkylation.[6]

-

Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HBTU) facilitate the formation of amide bonds between Boc-piperazine and carboxylic acids.

-

C-H Functionalization: Advanced techniques, including α-lithiation and photoredox catalysis, allow for direct functionalization of the carbon atoms on the piperazine ring itself, opening new avenues for structural diversification and fine-tuning of pharmacological properties.[2][7][8]

The strategic sequence of protection, functionalization, and deprotection is a cornerstone of synthetic workflows in drug discovery.

Figure 1. General synthetic workflow using Boc-piperazine in drug development.

Quantitative Data Summary

The efficiency of reactions involving Boc-piperazine is critical for process development. The following tables summarize typical reaction conditions and outcomes.

Table 1: Boc-Protection and Deprotection of Piperazine

| Reaction Stage | Reagents & Solvents | Temperature | Time | Typical Yield | Citation(s) |

|---|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM) | Room Temp | 1-4 h | >90% | [9][10] |

| Deprotection | 20-50% Trifluoroacetic Acid (TFA) in DCM | Room Temp | 1-4 h | >95% | [5][11] |

| Deprotection | 4M HCl in Dioxane or 6N HCl (aq) | Room Temp | 1-5 h | >95% |[5][12] |

Table 2: Representative Functionalization Reactions

| Reaction Type | Reagents & Conditions | Substrate | Product | Typical Yield | Citation(s) |

|---|---|---|---|---|---|

| SNAr Reaction | 1-Boc-piperazine, K₂CO₃, Toluene | 2-chloro-5-nitropyridine | 1-Boc-4-(5-nitropyridin-2-yl)piperazine | 42% | [11] |

| α-Lithiation/Trapping | s-BuLi, THF; then electrophile (e.g., TMSCl) | N-Boc-N'-benzylpiperazine | α-TMS-N-Boc-N'-benzylpiperazine | Good | [2] |

| Solid-Phase Loading | 1-Boc-piperazine, DIPEA, 2-CTC Resin, DCM | 2-Chlorotrityl chloride resin | Resin-bound Boc-piperazine | 80-95% | [13] |

| Mannich Reaction | 1-Boc-piperazine, Aniline, Formalin, EtOH | Aniline | Boc-protected Mannich Base | Not specified |[12] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for laboratory success.

Protocol 1: Synthesis of 1-Boc-Piperazine

-

Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

-

Procedure:

-

Dissolve piperazine (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.0 eq) in DCM dropwise to the stirred piperazine solution over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

-

Protocol 2: Acidic Deprotection of a Boc-Protected Piperazine Derivative

-

Materials: N-Boc-functionalized piperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve the N-Boc-piperazine derivative (1.0 eq) in DCM.

-

Add TFA (10-20 eq, typically as a 20-50% solution in DCM) to the solution at room temperature.[5][11]

-

Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.[5]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess acid and solvent.

-

Redissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[5]

-

Protocol 3: α-C-H Functionalization via Lithiation and Trapping

-

Materials: N-Boc-N'-benzylpiperazine, Anhydrous Tetrahydrofuran (THF), s-Butyllithium (s-BuLi), Electrophile (e.g., benzophenone), Saturated aqueous ammonium chloride (NH₄Cl).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N-Boc-N'-benzylpiperazine (1.0 eq) and dissolve in anhydrous THF.[7]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.3 eq) dropwise, ensuring the internal temperature remains below -70 °C.[7]

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.[7]

-

Add the electrophile (1.5-2.0 eq) dropwise (if solid, dissolved in minimal anhydrous THF).

-

Stir at -78 °C for 15 minutes, then allow the mixture to warm to room temperature over 30 minutes.[7]

-

Quench the reaction by the sequential addition of saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.[7]

-

Application in Targeting Kinase Signaling Pathways

Piperazine-containing molecules are exceptionally prominent as kinase inhibitors.[7] Kinases are critical nodes in cell signaling pathways, and their dysregulation is a hallmark of cancer. The piperazine moiety often extends into the solvent-exposed region of the ATP-binding pocket, providing a vector for improving potency and selectivity.[7] Imatinib, a blockbuster drug for chronic myeloid leukemia, targets the BCR-Abl kinase and contains a key N-methylpiperazine group. Its synthesis relies on the principles of piperazine functionalization.

Figure 2. Inhibition of the BCR-Abl signaling pathway by a piperazine-based drug.

Conclusion

The use of Boc-protected piperazine is not merely a synthetic convenience but a foundational strategy in modern drug discovery. It provides a reliable and versatile platform for constructing complex molecular architectures with precisely controlled functionality. The ability to selectively unmask a reactive amine at a desired stage of a synthesis has enabled the development of numerous life-saving medicines, from kinase inhibitors in oncology to CNS-acting agents. As medicinal chemistry continues to tackle increasingly complex biological targets, the strategic application of this essential building block will undoubtedly remain a critical component of the drug discovery arsenal.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 10. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. jgtps.com [jgtps.com]

- 13. benchchem.com [benchchem.com]

Navigating the Safe Handling of 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride (CAS No. 205059-39-8), a key intermediate in pharmaceutical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this hydrochloride salt, this document compiles and extrapolates information from the free base, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, and other closely related piperazine and piperidine derivatives. Professionals handling this compound should treat this guide as a baseline and exercise caution, adhering to all standard laboratory safety practices.

Compound Identification and Properties

This compound is a solid, typically appearing as a white or off-white powder. Its chemical structure consists of a piperidine ring N-substituted with a tert-butyloxycarbonyl (Boc) protecting group, and a piperazine ring attached at the 4-position of the piperidine. The hydrochloride salt form generally enhances solubility in aqueous media.

| Identifier | Value |

| CAS Number | 205059-39-8 |

| Molecular Formula | C₁₄H₂₈ClN₃O₂ |

| Molecular Weight | 305.84 g/mol |

| Synonyms | tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate hydrochloride |

Source: Ambeed

| Physical and Chemical Properties | Value |

| Appearance | White to off-white solid |

| Solubility | Information not available; hydrochloride salt suggests potential aqueous solubility. |

| Storage Temperature | 2-8°C |

Source: Sigma-Aldrich[1]

Hazard Identification and GHS Classification

While a specific GHS classification for the hydrochloride salt is not available, data from analogous compounds suggest the following potential hazards.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | May be harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. |

Note: This classification is extrapolated from similar compounds and should be used for guidance only.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Source: ECHEMI

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

-

Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleanup:

-

Small Spills: Carefully sweep up or vacuum the spill and place it in a suitable, labeled container for disposal.

-

Large Spills: Follow the same procedure as for small spills, but with greater caution.

-

Experimental Protocols and Workflows

While specific experimental protocols involving this compound are proprietary to individual research endeavors, the following diagrams illustrate standardized laboratory workflows for handling and responding to incidents with chemical reagents of this nature.

Caption: A logical workflow for the safe handling of laboratory chemicals.

Caption: A decision-based workflow for responding to a chemical spill.

Disclaimer

The information provided in this guide is intended for use by qualified professionals and is based on the best available data for this compound and its analogs at the time of publication. It is not exhaustive and should not be considered a substitute for a formal risk assessment. Users are responsible for ensuring that their handling and disposal procedures comply with all applicable local, state, and federal regulations.

References

A Technical Guide to 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride, a versatile chemical building block crucial in the synthesis of complex pharmaceutical agents. This guide covers its commercial availability, physicochemical properties, safety and handling protocols, and its strategic application in medicinal chemistry, supported by illustrative experimental procedures and logical workflows.

Commercial Availability and Physicochemical Properties

This compound is readily available from various commercial chemical suppliers. It is primarily used for research and development purposes.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modification of the free secondary amine on the piperazine ring, making it a valuable intermediate in multi-step organic synthesis.[2][3]

Table 1: Supplier and Product Information

| Supplier Example | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | 205059-39-8 | C₁₄H₂₈ClN₃O₂ | 305.84 | 99% |

| Santa Cruz Biotechnology | 205059-39-8 | C₁₄H₂₈ClN₃O₂ | 305.84 | - |

| BIOGEN Científica | 205059-39-8 | C₁₄H₂₈ClN₃O₂ | - | - |

Table 2: Physicochemical Data

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate hydrochloride | - |

| Synonyms | 1-(1-Boc-piperidin-4-yl)-piperazine HCl | [1] |

| CAS Number | 205059-39-8 | [1][4] |

| Molecular Formula | C₁₄H₂₈ClN₃O₂ | [1] |

| Molecular Weight | 305.84 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5] (Inferred from similar compounds) |

| Storage Temperature | 2-8°C | |

| InChI Key | AOYGSFPZGUVWJN-UHFFFAOYSA-N |

Role in Medicinal Chemistry and Drug Development

The 1-(piperidin-4-yl)piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drug candidates targeting a wide array of biological systems.[2][6] The piperazine and piperidine moieties enhance physicochemical properties like water solubility and oral bioavailability, which are critical for drug efficacy.[2][6]

Derivatives of this scaffold are frequently developed as ligands for G-protein coupled receptors (GPCRs), particularly dopamine (D2) and serotonin (5-HT1A) receptors, which are key targets for antipsychotic and antidepressant medications.[6][7] The strategic use of the Boc protecting group is essential, as it directs synthetic modifications to the desired nitrogen atom, preventing the formation of unwanted byproducts before being easily removed under acidic conditions.[2][3] This building block is also utilized in the synthesis of Proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality designed to induce targeted protein degradation.[8]

Below is a diagram illustrating the general workflow for utilizing this intermediate in a drug discovery program.

The ultimate goal of synthesizing derivatives from this scaffold is often to modulate cellular signaling. The diagram below conceptualizes how a final drug candidate, derived from this intermediate, might interact with a target like the D2 receptor.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][10]

Table 3: Hazard and Precautionary Information

| Category | GHS Hazard Statements | Precautionary Statements |

| Health Hazards | H302: Harmful if swallowed.[9][10]H315: Causes skin irritation.[9][10]H319: Causes serious eye irritation.[9][10]H335: May cause respiratory irritation.[9][10][11] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11]P264: Wash hands thoroughly after handling.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Storage | - | P405: Store locked up.[9] Store in original, tightly sealed containers in a dry, well-ventilated place.[11][13] Recommended storage temperature is 2-8°C. |

| Disposal | - | P501: Dispose of contents/container in accordance with local regulations. Offer surplus to a licensed disposal company.[9][10] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[9][10]

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[10][11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9][11]

Experimental Protocols

The following protocols are illustrative examples of common synthetic transformations performed using N-Boc protected piperazine intermediates. These methods demonstrate how the free amine of the piperazine moiety can be selectively functionalized.

This procedure describes the coupling of the free piperazine nitrogen to a carbonyl compound.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to neutralize the hydrochloride salt and facilitate imine/enamine formation.

-

Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirring mixture at room temperature.[6]

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

This procedure removes the Boc protecting group to liberate the piperidine nitrogen for subsequent reactions.

-

Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq.) in an organic solvent such as DCM, methanol, or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM, stirred at room temperature for 1-2 hours.

-

A saturated solution of hydrogen chloride (HCl) gas in methanol or 1,4-dioxane, stirred at room temperature for 2-4 hours.[14]

-

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If a non-volatile acid was used, co-evaporation with a solvent like toluene may be necessary.

-

Isolation: The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt. It can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration. Further purification is often not required for the salt product.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(1-Boc-piperidin-4-yl)-piperazine hydrochloride [biogen.es]

- 5. petalheadexim.com [petalheadexim.com]

- 6. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]

- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. angenechemical.com [angenechemical.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate | 381722-48-1 | TCI AMERICA [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Topic: Synthesis of Derivatives from 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals.

This document provides detailed protocols and application notes for the synthesis of various derivatives starting from 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride. This versatile building block is crucial in medicinal chemistry for creating a diverse range of compounds, particularly in the development of novel therapeutics.

Introduction

1-(1-Boc-piperidin-4-yl)piperazine is a key synthetic intermediate in drug discovery. The structure features a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a piperazine ring with a free secondary amine. This differential protection allows for selective functionalization at the N-4 position of the piperazine ring, making it an ideal scaffold for introducing molecular diversity. Common synthetic transformations include N-alkylation, N-arylation, N-acylation, and reductive amination. Subsequent removal of the Boc protecting group can unmask the piperidine nitrogen for further modification. This note details common protocols for these transformations.

General Workflow and Synthetic Strategies

The primary hydrochloride salt must first be neutralized to the free base to enable reactions at the secondary amine of the piperazine moiety. Following functionalization, the Boc group can be removed under acidic conditions to allow for subsequent reactions on the piperidine nitrogen.

Caption: Logical workflow for the synthesis of derivatives.

Experimental Protocols

Preparation of the Free Base

Before proceeding with N-functionalization reactions, the hydrochloride salt must be neutralized.

Protocol:

-

Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), and stir vigorously for 30 minutes.

-

Separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the free base, which can often be used in the next step without further purification.

Protocol 1: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for forming C-N bonds, ideal for synthesizing N-aryl piperazine derivatives.[1]

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.[1]

Detailed Methodology:

-

Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5 equiv.) to an oven-dried Schlenk flask.[1]

-

Add the 1-(1-Boc-piperidin-4-yl)piperazine free base (1.0 equiv.) and the desired aryl halide (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5-10 mL per mmol of limiting reagent).[1]

-

Reaction: Seal the flask and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.[1]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.[1]

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[1]

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated derivative.[1]

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation

| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | >95 |

| 2 | 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85-95 |

| 3 | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | ~90 |

Yields are representative for N-arylation of N-Boc-piperazine scaffolds and may vary.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient method for coupling the piperazine nitrogen with aldehydes or ketones to form N-alkyl derivatives.[2][3]

Detailed Methodology:

-

Reaction Setup: To a solution of 1-(1-Boc-piperidin-4-yl)piperazine free base (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF)), add a catalyst such as acetic acid (0.1 equiv.), if necessary.[2][3]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise to the mixture.[4]

-

Reaction: Continue stirring at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous mixture three times with DCM or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 2: Common Reagents for Reductive Amination

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Key Features |

|---|---|---|---|---|

| 1 | Aliphatic Aldehyde | NaBH(OAc)₃ | DCM / DCE | Mild, general-purpose, tolerates many functional groups.[4] |

| 2 | Aromatic Ketone | NaBH₃CN | MeOH | Effective, but requires careful handling due to toxicity. |

| 3 | Biaryl Aldehyde | Catalytic Hydrogenation (H₂, Pd/C) | EtOH / MeOH | Clean, but not suitable for substrates with reducible groups.[4] |

| 4 | Various Aldehydes | Zirconium Borohydride–Piperazine | MeOH | Mild, efficient, and chemoselective.[3] |

Protocol 3: Boc-Group Deprotection

Removal of the Boc protecting group is typically the final step, unmasking the piperidine nitrogen for further functionalization or to yield the final active compound.[5]

Caption: Experimental workflow for Boc deprotection.[5]

Detailed Methodology (using HCl):

-

Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[5]

-

Acid Addition: Add a solution of 4M HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.[5]

-

Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution.[5]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]

-

Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration to yield the dihydrochloride salt.[5]

Detailed Methodology (using TFA):

-

Reaction Setup: Dissolve the N-Boc protected derivative (1.0 equiv.) in anhydrous DCM (at a concentration of ~0.1-0.2 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, 5-10 equiv.).[5]

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-4 hours.[5]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once complete, remove the DCM and excess TFA under reduced pressure. Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the product with an appropriate organic solvent, then dry and concentrate to obtain the deprotected free base.[5]

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for its selective functionalization, serving as a foundational guide for researchers in medicinal chemistry and drug development. Careful selection of reagents and reaction conditions is crucial for achieving high yields and purity.[1]

References

Application Notes and Protocols for 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a versatile bifunctional building block crucial in modern medicinal chemistry. Its structure, featuring a piperidine ring with a Boc-protected nitrogen and a piperazine ring with a free secondary amine, allows for sequential and site-selective functionalization. This enables the construction of complex molecular architectures with diverse pharmacological activities. The piperazine and piperidine motifs are prevalent in numerous approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] This document provides detailed application notes and experimental protocols for the use of this valuable intermediate in the synthesis of bioactive compounds, particularly focusing on its application in the development of CCR5 antagonists for HIV therapy and ligands for CNS receptors.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 205059-39-8 | [2] |

| Molecular Formula | C₁₄H₂₈ClN₃O₂ | [2] |

| Molecular Weight | 305.84 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥99% | [4] |

| Storage | 2-8°C | [4] |

Applications in Drug Discovery

The unique structural features of this compound make it a key intermediate in the synthesis of a wide range of therapeutic agents.

-

Antiviral Agents (CCR5 Antagonists): The piperazino-piperidine scaffold is a core component of several potent C-C chemokine receptor type 5 (CCR5) antagonists, which act as HIV-1 entry inhibitors.[5][6][7][8] The piperazine nitrogen can be functionalized to interact with key residues in the CCR5 binding pocket, while the piperidine nitrogen allows for the introduction of substituents that modulate potency and pharmacokinetic properties.

-

Central Nervous System (CNS) Agents: The N-arylpiperazine moiety is a well-established pharmacophore in drugs targeting CNS disorders.[9] Derivatives of 1-(1-Boc-piperidin-4-yl)piperazine are utilized in the synthesis of ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, leading to the development of novel antipsychotics and antidepressants.[9]

-

Other Therapeutic Areas: The versatility of this building block has led to its use in the development of inhibitors for various enzymes and receptors, including acetyl-CoA carboxylase (ACC) inhibitors for metabolic diseases and multi-target ligands for complex conditions like Alzheimer's disease.[10]

Key Synthetic Transformations

The utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected piperidine nitrogen is unreactive under basic and nucleophilic conditions, allowing for selective functionalization of the piperazine nitrogen. Subsequent removal of the Boc group under acidic conditions reveals the piperidine nitrogen for further modification.

Reductive Amination

Reductive amination is a common method to functionalize the secondary amine of the piperazine ring. This reaction involves the formation of an iminium ion intermediate from the reaction of the piperazine with an aldehyde or ketone, followed by reduction with a mild reducing agent.

Caption: Reductive Amination Workflow

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) to neutralize the hydrochloride salt.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, enabling the arylation of the piperazine nitrogen. This is particularly useful for synthesizing N-arylpiperazine-containing drug candidates.

Caption: Buchwald-Hartwig Amination Workflow

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), 1-(1-Boc-piperidin-4-yl)piperazine (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., BINAP, 4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to enable further functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions.

Caption: Boc Deprotection Workflow

Experimental Protocol: General Procedure for Boc Deprotection

-

Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and neutralize with a saturated aqueous solution of NaHCO₃ or 1M NaOH.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Application Example: Synthesis of a CCR5 Antagonist Precursor

This section details the synthesis of a key intermediate for a piperazinopiperidine-based CCR5 antagonist, adapted from published methodologies.[3][7]

Signaling Pathway of CCR5 Antagonists

HIV-1 entry into host T-cells is mediated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor, typically CCR5. CCR5 antagonists are allosteric inhibitors that bind to a pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120, thus blocking viral entry.

Caption: HIV-1 Entry and Inhibition by CCR5 Antagonists

Synthetic Scheme

The synthesis involves an initial reductive amination to introduce a substituted benzyl group onto the piperazine nitrogen, followed by Boc deprotection to yield the free piperidine, ready for further elaboration into the final CCR5 antagonist.

Step 1: Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield (%) |

| 1-(1-Boc-piperidin-4-yl)piperazine HCl | 4-Trifluoromethylbenzaldehyde | NaBH(OAc)₃ | DCM | ~85-95% |

Step 2: Boc Deprotection

| Starting Material | Reagent | Solvent | Yield (%) |

| Product from Step 1 | TFA | DCM | >95% |

Detailed Protocol

Step 1: Synthesis of tert-butyl 4-(4-((4-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)piperidine-1-carboxylate

-

To a stirred solution of this compound (3.06 g, 10 mmol) and 4-(trifluoromethyl)benzaldehyde (1.91 g, 11 mmol) in 50 mL of dichloromethane, add triethylamine (1.67 mL, 12 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (3.18 g, 15 mmol) in one portion.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of 30 mL of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, gradient elution with 0-5% methanol in DCM) to afford the product as a white solid.

Step 2: Synthesis of 1-(piperidin-4-yl)-4-((4-(trifluoromethyl)phenyl)methyl)piperazine

-

Dissolve the product from Step 1 (4.27 g, 10 mmol) in 30 mL of dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (7.7 mL, 100 mmol) dropwise.

-

Remove the ice bath and stir the solution at room temperature for 2 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the oily residue in 50 mL of DCM and wash with 1M NaOH (2 x 30 mL) and then brine (30 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give the title compound as a pale yellow oil, which can be used in the next step without further purification.

Biological Activity Data

The utility of this compound is demonstrated by the potent biological activity of the final compounds synthesized from it. The following table summarizes the activity of representative compounds from the literature that incorporate the piperazino-piperidine scaffold.

| Compound Class | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |

| Piperazino-piperidine amides | CCR5 | HIV-1 Entry | 0.1 - 10 nM | [7][8] |

| Arylpiperazine derivatives | D₂/5-HT₁ₐ Receptors | Receptor Binding | 5 - 50 nM (Kᵢ) | [9] |

| (4-Piperidinyl)-piperazines | Acetyl-CoA Carboxylase | Enzyme Inhibition | 20 - 100 nM | [7] |

| N'-benzylpiperazine derivatives | Cholinesterases (AChE/BuChE) | Enzyme Inhibition | 2 - 10 nM | [10] |

Conclusion